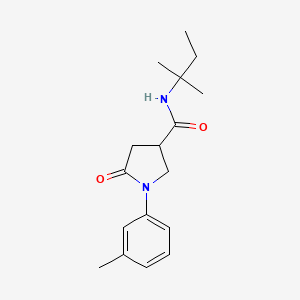![molecular formula C21H25NO4 B4748148 propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4748148.png)
propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate
Vue d'ensemble
Description
Propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate, also known as Ipratropium bromide, is a quaternary ammonium compound that is used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is an anticholinergic drug that works by blocking the action of acetylcholine, a neurotransmitter that causes bronchoconstriction and mucus secretion.
Mécanisme D'action
Propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate bromide works by blocking the action of acetylcholine on muscarinic receptors in the airways. This results in relaxation of the smooth muscles in the airways, which leads to bronchodilation and improved airflow. propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate bromide also inhibits mucus secretion, which helps to reduce airway obstruction.
Biochemical and Physiological Effects:
propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate bromide has been shown to have minimal systemic absorption and is primarily localized to the lungs. It has a rapid onset of action and a relatively short duration of action. propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate bromide has been shown to be well-tolerated and has few side effects. It is metabolized by ester hydrolysis and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate bromide is widely used in laboratory experiments to study the effects of bronchodilators on airway function. It is a well-established tool for studying the physiology and pharmacology of the respiratory system. However, propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate bromide has limitations in terms of its selectivity for muscarinic receptors and its lack of effect on inflammatory processes in the airways.
Orientations Futures
Future research on propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate bromide could focus on developing more selective and potent muscarinic receptor antagonists, as well as investigating its potential use in combination with other bronchodilators and anti-inflammatory agents. Additionally, research could focus on the use of propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate bromide in the treatment of other respiratory disorders, such as pulmonary fibrosis and pulmonary hypertension. Finally, research could investigate the potential use of propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate bromide in the prevention and treatment of respiratory infections, such as influenza and COVID-19.
Applications De Recherche Scientifique
Propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate bromide has been extensively studied for its bronchodilator properties and its efficacy in the treatment of COPD and asthma. It has also been studied for its potential use in the treatment of cystic fibrosis, bronchiectasis, and chronic bronchitis. propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate bromide has been shown to be effective in reducing airway resistance, improving lung function, and reducing the frequency and severity of exacerbations in patients with COPD and asthma.
Propriétés
IUPAC Name |
propyl 4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-13-25-21(24)17-5-9-18(10-6-17)22-20(23)14-26-19-11-7-16(8-12-19)15(2)3/h5-12,15H,4,13-14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENWIAIMLLZSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4748071.png)
![2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide](/img/structure/B4748078.png)
![methyl 3-chloro-6-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4748083.png)
![N-(2-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4748092.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B4748096.png)
![1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4748106.png)
![N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4748113.png)
![2-[(3-methoxybenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4748121.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4748137.png)



![4-({2-[(4-bromophenyl)ethynyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4748153.png)
![ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748155.png)